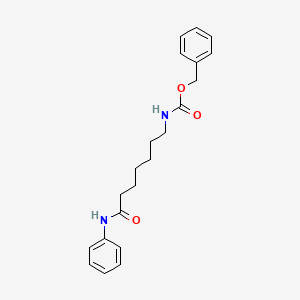

Benzyl (7-anilino-7-oxoheptyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

824970-10-7 |

|---|---|

Molecular Formula |

C21H26N2O3 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

benzyl N-(7-anilino-7-oxoheptyl)carbamate |

InChI |

InChI=1S/C21H26N2O3/c24-20(23-19-13-7-4-8-14-19)15-9-1-2-10-16-22-21(25)26-17-18-11-5-3-6-12-18/h3-8,11-14H,1-2,9-10,15-17H2,(H,22,25)(H,23,24) |

InChI Key |

MMTCKKZNOALSKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Sophisticated Spectroscopic and Structural Elucidation Techniques for Benzyl 7 Anilino 7 Oxoheptyl Carbamate

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for the complete structural determination of Benzyl (B1604629) (7-anilino-7-oxoheptyl)carbamate. By employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a full assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing unambiguous evidence for the compound's constitution and connectivity.

1D and 2D NMR Experiments for Complete Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would feature multiplets for the monosubstituted benzyl ring and the monosubstituted aniline (B41778) ring. The benzylic protons (CH₂ adjacent to the carbamate (B1207046) oxygen) would likely appear as a singlet, while the protons of the heptyl chain would present as a series of multiplets. The two NH protons (one from the carbamate and one from the amide) would appear as broad singlets or triplets, depending on coupling and exchange rates.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data, showing a single resonance for each unique carbon atom. The carbonyl carbons of the carbamate and amide groups would be found in the downfield region (typically 155-175 ppm). The aromatic carbons would appear in the 115-140 ppm range, while the carbons of the heptyl chain and the benzylic carbon would be observed in the upfield aliphatic region.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between adjacent methylene (B1212753) groups within the heptyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon of the benzyl group and the heptyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the connectivity between the different fragments of the molecule. For instance, correlations would be expected from the benzylic protons to the carbamate carbonyl carbon, and from the protons on the carbon adjacent to the amide nitrogen to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can provide insights into the molecule's preferred conformation in solution.

Predicted NMR Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for Benzyl (7-anilino-7-oxoheptyl)carbamate (Predicted for a standard solvent like CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aniline N-H | ~8.0 - 8.5 | br s |

| Aniline Ar-H (ortho) | ~7.5 - 7.6 | d |

| Benzyl Ar-H | ~7.3 - 7.4 | m |

| Aniline Ar-H (meta, para) | ~7.1 - 7.3 | m |

| Carbamate N-H | ~5.0 - 5.5 | br t |

| Benzyl CH₂ | ~5.1 | s |

| Carbamate-N-CH₂ | ~3.2 | q |

| Amide-N-CO-CH₂ | ~2.2 | t |

| Alkyl Chain CH₂ | ~1.3 - 1.7 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound (Predicted for a standard solvent like CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Amide C=O | ~172 |

| Carbamate C=O | ~156 |

| Benzyl Ar-C (ipso) | ~136 |

| Aniline Ar-C (ipso) | ~138 |

| Benzyl/Aniline Ar-C | ~120 - 129 |

| Benzyl CH₂ | ~67 |

| Carbamate-N-CH₂ | ~41 |

| Amide-N-CO-CH₂ | ~38 |

| Alkyl Chain CH₂ | ~25 - 30 |

Conformational Analysis using NMR Parameters

The flexibility of the heptyl chain in this compound allows for multiple conformations in solution. NMR spectroscopy can provide insights into the predominant conformation. nih.govacs.org The vicinal coupling constants (³J) between protons on adjacent carbons in the alkyl chain can be analyzed using the Karplus equation to estimate the dihedral angles. Furthermore, NOESY data can reveal through-space interactions between distant protons, which can help to build a 3D model of the molecule's average conformation. Studies on similar carbamate-containing molecules have demonstrated that the amide bond can exist in both cis and trans configurations, with the trans form usually being more stable. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: Upon ionization (e.g., by electron impact or electrospray), the molecular ion can undergo characteristic fragmentation, providing further structural information. The fragmentation patterns of amides and carbamates are well-documented. wikipedia.orglibretexts.org

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms and carbonyl groups is expected.

McLafferty Rearrangement: A characteristic rearrangement for long-chain carbonyl compounds could occur.

Loss of Benzyl Group: A prominent fragment corresponding to the loss of the benzyl group (C₇H₇, m/z 91) or benzyloxy group is highly probable.

Amide Bond Cleavage: Cleavage of the amide bond would result in fragments corresponding to the aniline moiety and the acylium ion of the heptanoic acid derivative.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Identity | Fragmentation Pathway |

| 354 | [M]⁺ | Molecular Ion |

| 263 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 108 | [C₆H₅CH₂O]⁺ | Benzyloxy cation |

| 93 | [C₆H₅NH₂]⁺ | Aniline |

| 92 | [C₆H₅N]⁺ | Anilide radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization of Functional Groups

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the N-H, C=O, and C-N bonds of the carbamate and amide groups. ias.ac.inajol.info The presence of two distinct carbonyl stretching frequencies would be a key indicator of the two different carbonyl environments. The aromatic rings would also show characteristic C-H and C=C stretching and bending vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O stretching bands are visible, N-H and O-H stretches are often weaker than in IR. However, the symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum, providing a clear fingerprint of the benzyl and aniline moieties. sns.itresearchgate.net

Table 4: Predicted Key Vibrational Frequencies (in cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide & Carbamate) | 3300 - 3400 (broad) | 3300 - 3400 (weak) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Amide I (C=O Stretch) | ~1670 | ~1670 |

| Carbamate C=O Stretch | ~1700 | ~1700 |

| Amide II (N-H Bend & C-N Stretch) | ~1550 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis (if single crystals can be obtained)

Should single crystals of sufficient quality be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. For this compound, this would reveal the solid-state conformation of the flexible heptyl chain and the planarity of the amide and carbamate groups. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. As the parent molecule is achiral, it would crystallize in a centrosymmetric space group, and there would be no absolute stereochemistry to determine.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. saschirality.orgresearchgate.net this compound itself is achiral and therefore would not exhibit any chiroptical activity.

However, if a chiral center were introduced into the molecule, for example, by using a chiral amine or alcohol in its synthesis to create a chiral analogue, then chiroptical spectroscopy would become a valuable tool. nih.gov ECD, which measures the differential absorption of left- and right-circularly polarized light, could be used to determine the absolute configuration of the chiral center by comparing the experimental spectrum to that predicted by quantum chemical calculations. These techniques are highly sensitive to the molecule's three-dimensional structure and conformation, providing another layer of detailed structural insight for chiral derivatives.

Theoretical and Computational Chemistry Investigations of Benzyl 7 Anilino 7 Oxoheptyl Carbamate

Quantum Chemical Calculations

No specific DFT studies on Benzyl (B1604629) (7-anilino-7-oxoheptyl)carbamate were found. Such studies would typically provide insights into the molecule's electronic properties, such as the distribution of electron density, and help in predicting its reactivity and spectroscopic characteristics.

Information regarding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface of Benzyl (7-anilino-7-oxoheptyl)carbamate is not available in the reviewed literature. These calculations are crucial for understanding chemical reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations

There are no published MD simulation studies that detail the conformational landscape or flexibility of this compound. Such simulations would reveal the molecule's preferred shapes and dynamic behavior over time.

The influence of different solvents on the conformation and dynamics of this compound has not been investigated in the available literature. This information is vital for understanding its behavior in various chemical environments.

Molecular Docking Studies with Biological Macromolecules

No molecular docking studies involving this compound and any biological macromolecules were identified. These studies are essential for predicting the binding affinity and mode of interaction with potential protein targets.

Prediction of Binding Modes and Interaction Energies

Molecular docking is a primary computational technique used to predict the preferred orientation, or binding mode, of a ligand when it interacts with a target protein. For a molecule like this compound, which resembles the structure of histone deacetylase (HDAC) inhibitors, docking simulations would be employed to understand its interaction within the HDAC active site. nih.gov

The typical structure of an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. acs.org In this compound, the carbamate (B1207046) or terminal anilino-oxo group could potentially act as the ZBG, chelating the catalytic zinc ion in the enzyme's active site. nih.gov The heptyl chain serves as the linker, and the benzyl and anilino groups act as caps (B75204) that can interact with residues at the rim of the active site. acs.org

Docking simulations would predict that the carbonyl group of the carbamate could coordinate with the zinc ion. nih.gov The flexible heptyl chain would position the aromatic cap groups to fit into hydrophobic pockets within the enzyme's binding site. For instance, the phenyl ring of the anilino group might fit into a "foot pocket," a feature observed in the binding sites of HDAC enzymes. nih.gov

Following the prediction of the binding pose, the interaction energy—a measure of the binding affinity—is calculated. This energy is a sum of various forces, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation energy. Key interactions for carbamate-based inhibitors often include hydrogen bonds with specific residues like histidine and tyrosine. nih.gov Molecular dynamics (MD) simulations can further refine these predictions, confirming the stability of the docked pose over time. nih.govplos.org

Table 1: Representative Interaction Energies in Ligand-Protein Binding

| Interaction Type | Typical Energy Range (kcal/mol) | Potential Interacting Groups on this compound |

| Zinc Coordination | Variable, strong | Carbamate carbonyl, Amide carbonyl |

| Hydrogen Bond | -1 to -5 | Carbamate N-H, Amide N-H, Carbonyl oxygens |

| Hydrophobic (C-H...π) | -0.5 to -2.5 | Benzyl group, Phenyl group, Heptyl chain |

| van der Waals | -0.5 to -1 | Entire molecule |

Note: This table provides generalized energy ranges for illustrative purposes. Actual values are highly dependent on the specific geometry and environment of the interaction.

Identification of Potential Binding Sites on Target Proteins

The structure of this compound strongly suggests that its potential binding sites would be on zinc-dependent amidohydrolases, such as histone deacetylases (HDACs). nih.gov The canonical binding pocket of HDACs features a tubular channel leading to a catalytic zinc ion at its base. nih.gov

Computational methods can identify and characterize these binding sites. Algorithms analyze the protein's surface to find pockets and cavities suitable for ligand binding. These potential sites are then evaluated based on properties like volume, hydrophobicity, and the presence of key catalytic residues. For HDACs, the crucial features of the binding site include:

The Catalytic Zinc Ion: Essential for the deacetylase activity and a primary target for zinc-binding groups. nih.gov

The Acetyl-Lysine Tunnel: A channel lined with conserved phenyl residues where the linker portion of the inhibitor resides. nih.gov

Hydrophobic Pockets: Areas that accommodate the cap group of the inhibitor, such as the "foot pocket" formed by hydrophobic residues like methionine and leucine. nih.gov

Key Amino Acid Residues: Aspartate, histidine, and tyrosine residues at the rim and within the pocket that form critical hydrogen bonds with the inhibitor. nih.gov

Docking studies with this compound against a panel of different HDAC isoforms (e.g., HDAC1, HDAC6) could help predict its selectivity. Different isoforms have subtle variations in their active site architecture, which can favor the binding of specific inhibitors. nih.govosti.gov For example, the active site of HDAC6 is known to be more accommodating to sterically bulky moieties, which could influence the preferred binding mode. osti.govosti.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are widely used in computational drug design to predict the activity of new molecules and to guide the synthesis of more potent analogues. plos.orgplos.org

Development of Predictive Models based on Molecular Descriptors

The development of a QSAR model begins with a dataset of carbamate derivatives with known biological activities (e.g., inhibitory concentration, IC₅₀). plos.orgplos.org The three-dimensional structure of each molecule is optimized using methods like Density Functional Theory (DFT) to achieve a low-energy conformation. plos.orgplos.org

Next, a wide range of "molecular descriptors" are calculated for each molecule. These are numerical values that quantify different aspects of the molecule's physicochemical properties. Multiple Linear Regression (MLR) or other machine learning techniques are then used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity (often expressed as pIC₅₀, the negative logarithm of the IC₅₀). researchgate.netplos.org

A typical QSAR model equation takes the form: pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents coefficients determined by the regression analysis and D represents the different molecular descriptors.

The statistical quality and predictive power of the model are rigorously assessed through internal and external validation methods. plos.org A robust QSAR model can then be used to predict the activity of new, unsynthesized carbamate derivatives. researchgate.net

Table 2: Common Molecular Descriptors in Carbamate QSAR Studies

| Descriptor Type | Example Descriptor | Description | Potential Influence on Activity |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Influences reactivity and interaction with electron-rich residues. plos.org |

| Topological | Weiner Index (W) | Describes molecular branching and compactness. | Affects how the molecule fits into a binding pocket. researchgate.net |

| Steric/Geometrical | Molar Refractivity (MR) | Relates to molecular volume and polarizability. | Important for receptor binding and steric fit. researchgate.net |

| Steric/Geometrical | Connolly Accessible Area | The surface area of the molecule accessible to a solvent. | Influences solubility and interactions at the protein surface. plos.org |

| Constitutional | Hydrogen % | Percentage of hydrogen atoms in the molecule. | Can correlate with hydrophobicity. plos.org |

Pharmacophore Generation and Virtual Screening Approaches

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

For a class of compounds like carbamate derivatives, a pharmacophore model can be generated by aligning a set of active molecules and identifying the common features responsible for their activity. This model represents a 3D query that can be used to search large chemical databases, a process known as virtual screening. This approach helps to efficiently filter vast libraries containing millions of compounds to identify a smaller, more manageable set of molecules that are likely to be active. d-nb.info These "hits" can then be prioritized for further computational analysis, such as molecular docking, or for direct experimental testing. nih.gov

In Silico Mechanistic Studies of Chemical Reactions and Transformations

In silico mechanistic studies use computational methods to investigate the pathways of chemical reactions, including the structures of transition states and the calculation of activation energies. While no specific mechanistic studies for this compound have been published, methods like Density Functional Theory (DFT) are powerful tools for exploring its formation, stability, and potential reactivity.

For example, DFT calculations could be used to model the synthesis of the target molecule. This might involve studying the reaction between a benzylamine (B48309) derivative and an ethyl chloroformate to form the carbamate linkage. Computational analysis could elucidate the transition state of this addition-elimination reaction and determine the reaction's energy profile, providing insights into reaction kinetics and potential side products.

Furthermore, these methods can be used to study the compound's stability. For instance, the mechanism of hydrolysis of the carbamate or amide bond could be investigated by modeling the attack of a water molecule and calculating the energy barriers for the reaction. Such studies are crucial for understanding the compound's metabolic fate and designing more stable analogues.

Chemical Reactivity and Mechanistic Investigations of Benzyl 7 Anilino 7 Oxoheptyl Carbamate

Hydrolytic Stability of the Carbamate (B1207046) and Amide Linkages under Varying Conditions

The structure of Benzyl (B1604629) (7-anilino-7-oxoheptyl)carbamate contains two key linkages susceptible to hydrolysis: a carbamate and an amide. The stability of these bonds is highly dependent on the pH of the medium and temperature. Both acid-catalyzed and base-promoted hydrolysis are significant degradation pathways for these functional groups. chemistrysteps.comkhanacademy.orgyoutube.com

Kinetic studies on analogous N-aryl amides and benzyl carbamates reveal a strong pH-dependence on their rate of hydrolysis. researchgate.net Under strongly acidic conditions (pH < 2), the mechanism typically involves the protonation of the carbonyl oxygen of the amide or carbamate, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com In neutral or near-neutral conditions (pH 5-8), the rate of hydrolysis is generally slow. nih.gov Under basic conditions (pH > 9), the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.comyoutube.com

The relative stability of the two linkages in Benzyl (7-anilino-7-oxoheptyl)carbamate can be inferred. The anilide linkage is expected to be quite robust due to the delocalization of the nitrogen lone pair into the phenyl ring, which reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. The benzyl carbamate linkage is generally more labile than the amide linkage, particularly under conditions that favor cleavage of the benzyl-oxygen bond, such as hydrogenolysis, though its hydrolytic stability is also significant.

The following table presents hypothetical kinetic data based on studies of similar compounds to illustrate the expected pH-rate profile for the hydrolysis of the functional groups in this compound at an elevated temperature.

Interactive Data Table: pH-Dependent Hydrolysis Half-Life (t_1/2_) of Analogous Linkages at 50°C

| pH | Functional Group | Predicted Half-Life (t_1/2) | Predominant Mechanism |

| 2 | N-Phenyl Amide | ~150 days | Acid-Catalyzed (A_AC_2) |

| 2 | Benzyl Carbamate | ~90 days | Acid-Catalyzed (A_AC_2) |

| 7 | N-Phenyl Amide | >5 years | Neutral Hydrolysis |

| 7 | Benzyl Carbamate | >2 years | Neutral Hydrolysis |

| 12 | N-Phenyl Amide | ~20 days | Base-Catalyzed (B_AC_2) |

| 12 | Benzyl Carbamate | ~10 days | Base-Catalyzed (B_AC_2) |

Note: These values are estimations based on general reactivity principles and data from analogous compounds to illustrate trends. nih.govepa.govepa.gov

The hydrolysis of this compound will lead to the cleavage of either the amide or the carbamate linkage, or both, depending on the reaction conditions.

Cleavage of the Amide Bond: Hydrolysis of the N-phenyl amide linkage yields aniline (B41778) and a carbamate-protected amino acid, N-(benzyloxycarbonyl)-7-aminoheptanoic acid. chemistrysteps.com

Cleavage of the Carbamate Bond: Hydrolysis of the benzyl carbamate linkage proceeds via the formation of an unstable carbamic acid, which subsequently decomposes to release carbon dioxide and the primary amine. researchgate.net This pathway would yield 7-amino-N-phenylheptanamide, benzyl alcohol, and carbon dioxide.

Complete Hydrolysis: Under harsh conditions (e.g., prolonged heating in strong acid or base), both linkages will cleave, resulting in the formation of 7-aminoheptanoic acid, aniline, benzyl alcohol, and carbon dioxide.

The expected degradation products under different hydrolytic conditions are summarized below.

Table of Potential Hydrolytic Degradation Products

| Condition | Primary Degradation Products |

| Mild Acidic Hydrolysis | Aniline, N-(benzyloxycarbonyl)-7-aminoheptanoic acid, Benzyl Alcohol, 7-amino-N-phenylheptanamide, CO₂ |

| Mild Basic Hydrolysis | Aniline, Benzoate salt of N-(benzyloxycarbonyl)-7-aminoheptanoic acid, Benzyl Alcohol, 7-amino-N-phenylheptanamide, CO₂ |

| Harsh/Forced Hydrolysis | Aniline, 7-aminoheptanoic acid, Benzyl Alcohol, CO₂ |

Rearrangement Reactions Involving the Benzyl Carbamate Moiety

Rearrangement reactions provide powerful methods for the synthesis and transformation of complex organic molecules, including those containing carbamate functionalities.

The Hofmann and Curtius rearrangements are classic name reactions used to convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. wikipedia.orgmasterorganicchemistry.com A key intermediate in both reactions is an isocyanate, which can be trapped by nucleophiles such as alcohols to form carbamates. wikipedia.orgnih.gov Therefore, these reactions are highly relevant to the synthesis of molecules like this compound.

Hofmann Rearrangement: This reaction typically involves treating a primary amide with bromine and a strong base. wikipedia.org The subsequent rearrangement forms an isocyanate. If this reaction is performed in an alcoholic solvent, such as benzyl alcohol, the isocyanate intermediate can be trapped in situ to yield a benzyl carbamate. stackexchange.comreddit.com For instance, the synthesis of the target molecule's precursor could involve the Hofmann rearrangement of 7-carbamoyl-N-phenylheptanamide in the presence of benzyl alcohol.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate. wikipedia.orgnih.govnih.gov The acyl azide is typically prepared from a carboxylic acid. By performing the rearrangement in the presence of benzyl alcohol, the resulting isocyanate is trapped to furnish the benzyl carbamate. morressier.com This method is often preferred due to its milder conditions and broader substrate scope. The synthesis of this compound could be envisioned by applying a Curtius rearrangement to 7-(phenylcarbamoyl)heptanoyl azide in the presence of benzyl alcohol.

While these reactions are primarily used for synthesis, they are generally not used to directly transform a pre-existing carbamate group. The stability of the carbamate functional group itself is typically high under the conditions of these rearrangements, which target primary amides or acyl azides.

Given its structure—a seven-carbon chain linking the anilide and carbamate nitrogen atoms—this compound has the potential to undergo intramolecular cyclization reactions, although this would lead to a medium-sized ring (8-membered lactam), which is entropically disfavored.

Such a reaction would likely require activation of the anilide carbonyl group. For instance, treatment with a strong dehydrating agent or a coupling agent under high-dilution conditions could potentially induce the carbamate nitrogen to attack the anilide carbonyl, leading to a cyclic product. However, intermolecular reactions would be a significant competing pathway unless high-dilution principles are strictly followed. Lewis acids could also potentially catalyze such a cyclization. rsc.org The formation of smaller, more stable five- or six-membered rings is a more common outcome in intramolecular cyclizations, but this would not be possible with the 7-carbon linear chain of the target molecule without significant rearrangement. beilstein-journals.org

Selective Chemical Transformations of the Anilino and Oxoheptyl Moieties

Modifying specific parts of a polyfunctional molecule without affecting other reactive sites is a central challenge in organic synthesis.

The anilino moiety in this compound is part of an N-phenyl amide (anilide). The acyl group attached to the nitrogen atom significantly moderates the reactivity of the phenyl ring. Compared to aniline, the anilide ring is less activated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the adjacent carbonyl group. youtube.com However, the nitrogen's lone pair can still participate in resonance, making the acylamino group an ortho-, para-director for electrophiles. youtube.com This allows for selective transformations such as:

Halogenation: Selective monohalogenation at the para-position of the aniline ring could likely be achieved using mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration at the ortho- and para-positions is possible using standard nitrating mixtures (HNO₃/H₂SO₄), though careful control of conditions would be necessary to avoid hydrolysis of the carbamate or amide linkages and to manage the regioselectivity.

The oxoheptyl moiety refers to the seven-carbon aliphatic chain. The selective functionalization of unactivated C(sp³)–H bonds in a linear alkyl chain is a significant challenge in modern organic chemistry. rsc.orgorganic-chemistry.orgresearchgate.net Without a directing group to guide a catalyst to a specific position, reactions often lack selectivity. rsc.org Potential strategies, while likely yielding mixtures of products, could include:

Radical Halogenation: Free-radical halogenation (e.g., using NBS and a radical initiator) would likely produce a complex mixture of constitutional isomers, with some preference for the secondary carbons along the chain.

Catalytic C-H Oxidation: Advanced transition-metal-catalyzed C-H activation/oxidation methods could potentially introduce functionality (e.g., a hydroxyl or carbonyl group) onto the alkyl chain. nih.gov However, achieving high regioselectivity on a simple heptyl chain lacking strong electronic or steric bias remains a formidable synthetic problem.

Reactions at the Anilino Nitrogen (e.g., N-alkylation, acylation)

The nitrogen atom of the anilino amide moiety in this compound is a potential site for nucleophilic attack, enabling reactions such as N-alkylation and N-acylation.

N-Alkylation:

The N-alkylation of amides typically requires conversion of the amide into its conjugate base, as amides themselves are weak bases. This can be achieved using strong bases to deprotonate the amide nitrogen, followed by reaction with an alkylating agent. For instance, N-substituted amides and lactams can be rapidly N-alkylated under solvent-free phase-transfer catalytic conditions using microwaves. Another approach involves the use of cobalt-nanoparticle catalysts for the N-alkylation of benzamides with alcohols. This method proceeds via a dehydrogenation of the alcohol to the corresponding aldehyde, followed by condensation with the amide and subsequent hydrogenation of the resulting C=N bond. A more recent development involves a selective Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides, which avoids the need for large quantities of bases and generates water as the only byproduct.

| Substrate Type | Reagents and Conditions | Product | Reference |

| N-Substituted Amides | Alkyl halide, KOH, K2CO3, TBAB, Microwave | N,N-Disubstituted Amide | |

| Benzamides | Alcohol, Cobalt-nanocatalyst, KOH, Toluene (B28343), 115-130 °C | N-Alkyl Benzamide | |

| Poor Nucleophilic Amides | Alcohol, Catalytic Alkyl Halide | Mono- or Di-alkylated Amide |

N-Acylation:

N-acylation of amides leads to the formation of imides, which are valuable intermediates in organic synthesis. Traditional methods often involve the reaction of amides with acyl chlorides or anhydrides under strongly acidic or basic conditions. However, milder and more efficient methods have been developed. One such method utilizes a pyridine (B92270) ring as an internal nucleophilic catalyst to facilitate the N-acylation of amides with acyl chlorides in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). This approach is air-insensitive and provides a facile route to a variety of imide structures. Another green chemistry approach involves the N-acylation of amines and their derivatives in water using benzotriazole (B28993) chemistry, which can be performed at room temperature or under microwave irradiation. Electrochemical N-acylation of carboxylic acids with amines has also been reported, offering a sustainable method with excellent chemoselectivity.

| Substrate Type | Acylating Agent | Catalyst/Conditions | Product | Reference |

| Amides with internal pyridine | Acyl Chloride | DIPEA, CH2Cl2, rt | Imide | |

| Amines/Amides | N-protected aminoacylbenzotriazole | Water, rt or Microwave | N-Acylated product | |

| Amines | Carboxylic Acid | TBAB, Electrocatalysis, Water, rt | Amide |

Modifications of the Heptyl Chain (e.g., oxidation, reduction)

The heptyl chain of this compound presents a scaffold for modifications, primarily through oxidation reactions at its C-H bonds. Direct reduction of the saturated alkyl chain is generally not feasible under conditions that would preserve the amide and carbamate functionalities.

Oxidation:

The selective oxidation of aliphatic C-H bonds in the presence of other functional groups is a significant challenge in organic synthesis. For N-alkylamides, manganese complexes have been shown to catalyze the site-selective C-H oxidation with aqueous hydrogen peroxide. The regioselectivity between proximal (adjacent to the nitrogen) and remote C-H bonds can be tuned based on steric, electronic, and stereoelectronic effects of the amide group and the N-alkyl moiety. This suggests that in this compound, oxidation could potentially be directed to specific positions on the heptyl chain.

Furthermore, strategies for remote, late-stage oxidation of aliphatic C-H bonds in amide-containing molecules have been developed using iron catalysis. nih.govnih.gov These methods often require temporary modification of the amide group to an imidate salt to enable remote, non-directed, site-selective oxidation. nih.govnih.gov Such approaches could be applied to functionalize the heptyl chain of the target molecule, introducing hydroxyl or keto groups at positions distant from the amide and carbamate.

| Substrate Type | Catalyst | Oxidant | Key Feature | Reference |

| N-Alkylamides | Manganese Complexes | H2O2 | Tunable site-selectivity (proximal vs. remote) | researchgate.net |

| Amide-containing molecules | Fe(PDP) or Fe(CF3PDP) | H2O2 | Imidate salt strategy for remote oxidation | nih.govnih.gov |

Reduction:

The saturated heptyl chain is generally inert to common reducing agents that would be employed to reduce other functional groups in the molecule, such as the amide or the benzyl group of the carbamate. Catalytic hydrogenation or hydride reagents like lithium aluminum hydride would primarily target the carbonyl groups of the amide and carbamate moieties. Therefore, selective reduction of the heptyl chain without affecting the rest of the molecule is not a synthetically viable transformation under standard laboratory conditions.

Catalytic Functionalization of the Carbamate Scaffold

The benzyl and anilino aryl groups, as well as the C-H bonds within the this compound scaffold, offer opportunities for catalytic functionalization through metal-catalyzed cross-coupling reactions and C-H activation strategies.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. In the context of this compound, both the anilino-aryl ring and the benzyl group of the carbamate could potentially participate in such transformations.

The anilino-amide functionality can be a substrate for cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling of amides can be achieved through selective N-C(O) bond activation. nsf.gov This would lead to the formation of a new C-C bond at the carbonyl carbon of the amide. Furthermore, copper-catalyzed C-O cross-coupling of N-methoxy amides with arylboronic acids has been reported for the synthesis of aryl-N-methoxy arylimides, indicating the potential for C-heteroatom bond formation at the amide nitrogen. mdpi.com

The carbamate moiety can also be a handle for cross-coupling reactions. The Suzuki-Miyaura cross-coupling of aryl carbamates has been demonstrated using a nickel catalyst, which allows for the formation of biaryl compounds from readily available phenols. nih.gov This suggests that if the benzyl carbamate were derived from a phenolic precursor, the aryl ring could undergo cross-coupling. Additionally, a palladium-catalyzed synthesis of N-aryl carbamates from aryl halides and sodium cyanate (B1221674) in the presence of an alcohol has been developed, showcasing the versatility of cross-coupling in constructing the carbamate functionality itself. mit.edu

| Coupling Partners | Catalyst System | Product Type | Reference |

| Amide and Arylboronic Acid | [Pd(IPr)(cin)Cl] | Ketone | nsf.gov |

| N-Methoxy Amide and Arylboronic Acid | CuI | Aryl-N-methoxy arylimide | mdpi.com |

| Aryl Carbamate and Arylboronic Acid | NiCl2(PCy3)2 | Biaryl | nih.gov |

| Aryl Halide, Sodium Cyanate, Alcohol | Palladium Catalyst | N-Aryl Carbamate | mit.edu |

C-H Activation and Functionalization Strategies

C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical approach to complex molecules. The amide and carbamate groups in this compound can act as directing groups to guide transition metal catalysts to specific C-H bonds.

The amide group is a well-established directing group for C-H functionalization. For instance, the arylation of sp3 C-H bonds can be directed by an N-aryl amide group using palladium catalysis. researchgate.net This could potentially be applied to functionalize the heptyl chain at the β-position relative to the amide nitrogen.

The carbamate group can also serve as a directing group for C-H activation. For example, carbamates can direct the ortho C-H bond activation of N-aryl carbamates under palladium, rhodium, ruthenium, or iridium catalysis to achieve arylation, halogenation, and other functionalizations. While the benzyl carbamate in the target molecule is not directly attached to an aryl ring that can be functionalized in this manner, this reactivity highlights the directing ability of the carbamate group. More relevantly, remote C-H functionalization of aliphatic C-H bonds in amide- and carbamate-containing molecules has been demonstrated. nih.govnih.gov These strategies, often employing iron or manganese catalysts, can lead to the selective oxidation of C-H bonds at positions remote from the directing group, offering a pathway to functionalize the heptyl chain. nih.govnih.govresearchgate.net

| Functional Group | Catalyst System | Type of C-H Functionalization | Site of Functionalization | Reference |

| N-Aryl Amide | Pd(II) or Pd(0) | Arylation | β-sp3 C-H of alkyl chain | researchgate.net |

| Carbamate | Mn complexes | Oxidation | Remote sp3 C-H of alkyl chain | researchgate.net |

| Amide/Carbamate | Fe(PDP) | Oxidation | Remote sp3 C-H of alkyl chain | nih.govnih.gov |

Rational Design and Exploration of Structural Analogues and Derivatives of Benzyl 7 Anilino 7 Oxoheptyl Carbamate

Systematic Modification of the Benzyl (B1604629) Protecting Group (e.g., substituted benzyl, other carbamate (B1207046) protecting groups)

The benzyl carbamate group in Benzyl (7-anilino-7-oxoheptyl)carbamate serves as a crucial "cap" that interacts with the surface of the enzyme. Modifications to this group can significantly impact the inhibitor's activity and selectivity.

Research into the structure-activity relationship (SAR) of the cap group has shown that its identity markedly affects the in vitro HDAC inhibition and cell growth inhibitory activities. nih.gov While the benzyl group is a common choice, its aromatic ring can be substituted to explore electronic and steric effects. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl ring can modulate the binding affinity for the target enzyme.

| Protecting Group | Structure | Key Features |

| Benzylcarbamate (Cbz) | Common, stable, removable by hydrogenolysis. | |

| tert-Butoxycarbonyl (Boc) | Stable to a wide variety of conditions, removed by acid. | |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile, often used in solid-phase peptide synthesis. |

This table presents a selection of common carbamate protecting groups that could be considered as alternatives to the benzyl group in the design of novel analogues.

Variations of the Anilino Moiety (e.g., aryl substitutions, heterocyclic replacements)

The anilino moiety of this compound is another critical component for molecular recognition at the enzyme's active site. Variations in this part of the scaffold have been extensively explored in the broader class of SAHA analogues to improve their inhibitory profiles.

Aryl Substitutions: The phenyl ring of the anilino group has been a target for substitution to enhance interactions with the enzyme. The introduction of various substituents on the aromatic ring can influence the electronic and steric properties, leading to improved potency and isoform selectivity. For example, in a series of 2-aminobenzamide-type HDAC inhibitors, 5-aryl substitutions were found to be crucial for their biological activities. nih.govnih.gov

| Heterocyclic Moiety | Rationale for Replacement | Reference |

| Indazole | To explore alternative hydrogen bonding and stacking interactions. | nih.gov |

| 1,3,4-Thiadiazole | To introduce a different electronic and steric profile. | nih.gov |

| Benzothiazole | To increase the size and hydrophobicity of the cap group. | nih.gov |

| Thienopyrimidine | To investigate the impact of fused heterocyclic systems. | nih.gov |

This table provides examples of heterocyclic moieties that have been used to replace the anilino group in SAHA analogues, a strategy applicable to the design of novel this compound derivatives.

Alterations to the Oxoheptyl Chain (e.g., chain length, heteroatom incorporation, unsaturation)

The oxoheptyl chain, often referred to as the "linker," connects the benzyl carbamate cap group to the anilino moiety. The length and composition of this linker are critical for correctly positioning the cap group and the zinc-binding group within the enzyme's active site.

Chain Length: The length of the polymethylene chain has been shown to be a crucial determinant of HDAC inhibitory activity. Studies on SAHA analogues have demonstrated that variations in the number of methylene (B1212753) units in the linker region significantly affect potency. nih.govmdpi.com An optimal linker length is required to span the distance between the surface recognition region and the catalytic site of the enzyme.

Heteroatom Incorporation: The introduction of heteroatoms, such as oxygen, nitrogen, or sulfur, into the linker chain can alter its flexibility, polarity, and ability to form hydrogen bonds. For instance, the incorporation of an ether or amide functionality within the linker can provide additional interaction points with the enzyme. Some studies have explored the use of heteroaromatic rings as part of the linker, connecting the spacer with the hydrophobic group, leading to potent inhibitors.

Unsaturation: The introduction of double or triple bonds within the linker can rigidify its structure, restricting the conformational flexibility of the molecule. This can be a useful strategy to probe the bioactive conformation of the inhibitor. Analogues with unsaturated linkers can provide valuable insights into the optimal geometry for binding to the HDAC active site.

Design of Conformationally Restricted Analogues to Probe Bioactive Conformations

Understanding the three-dimensional structure of how a molecule binds to its target is fundamental for rational drug design. The inherent flexibility of the open-chain structure of this compound makes it challenging to pinpoint the exact bioactive conformation. To address this, researchers design and synthesize conformationally restricted analogues.

By introducing cyclic constraints or rigid linkers, the number of accessible conformations is reduced. This approach helps to "lock" the molecule into a specific shape, and by assessing the biological activity of these constrained analogues, insights into the preferred binding conformation can be gained. For example, in the study of cyclic tetrapeptide HDAC inhibitors, triazole-modified analogues were designed to fix backbone amide bonds in either a trans-like or cis-like configuration. This allowed for the probing of the binding affinity of distinct peptide conformations, ultimately leading to a better understanding of the bioactive conformation. nih.govnih.gov This strategy of conformational restriction can be applied to the design of novel analogues of this compound to elucidate its bioactive shape.

Synthesis of Chimeric Molecules and Conjugates Incorporating the this compound Scaffold

To enhance the therapeutic potential and achieve targeted delivery, the this compound scaffold can be incorporated into chimeric molecules and conjugates. This strategy involves linking the HDAC inhibitor to another bioactive molecule or a targeting moiety.

Chimeric Molecules: Chimeric molecules are hybrid structures that combine two or more pharmacophores with different biological activities. For instance, a molecule could be designed to simultaneously inhibit HDACs and another cancer-related target. New chimeric inhibitors targeting both the epidermal growth factor receptor (EGFR) and histone deacetylases have been synthesized and evaluated. researchgate.net

Conjugates for Targeted Delivery: Conjugating the HDAC inhibitor to a targeting ligand, such as an antibody or a small molecule that binds to a specific receptor overexpressed on cancer cells, can improve its therapeutic index by increasing its concentration at the tumor site and reducing systemic toxicity. Antibody-drug conjugates (ADCs) have been developed where an HDAC inhibitor is linked to an antibody that recognizes a tumor-specific antigen. nih.govrsc.orgrsc.org For example, the HDAC inhibitor SAHA has been conjugated to antibodies like cetuximab and trastuzumab for targeted delivery. rsc.org Nanoparticles have also been used as carriers for the targeted delivery of HDAC inhibitors, demonstrating improved anti-tumor properties in vivo. nih.gov A multi-functional platinum(IV)-SAHA conjugate has also been developed for tumor-targeted chemotherapy. rsc.org

Biological Target Engagement and Mechanistic Investigations of Benzyl 7 Anilino 7 Oxoheptyl Carbamate in Vitro Focus

In Vitro Enzyme Inhibition Profiling

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays and Selectivity Studies

No published data were found regarding the inhibitory activity of Benzyl (B1604629) (7-anilino-7-oxoheptyl)carbamate against acetylcholinesterase or butyrylcholinesterase.

Histone Deacetylase (HDAC) Inhibition Mechanisms and Isoform Selectivity (e.g., HDAC6)

There is no available scientific literature detailing the inhibitory mechanisms or isoform selectivity of Benzyl (7-anilino-7-oxoheptyl)carbamate against any histone deacetylase, including HDAC6.

Exploration of Other Amidase or Esterase Enzyme Interactions

No research studies were identified that explored the interactions of this compound with other amidase or esterase enzymes.

Molecular Interaction Studies with Biological Receptors and Proteins

Ligand-Protein Binding Assays (e.g., Radioligand Binding, MicroScale Thermophoresis)

Data from ligand-protein binding assays for this compound are not available in the public domain.

Structural Biology Approaches to Elucidate Binding Poses (e.g., Co-crystallization, Cryo-EM for complexes)

There are no published structural biology studies, such as X-ray co-crystallization or cryo-electron microscopy, that elucidate the binding pose of this compound with any biological target.

Elucidation of Structure-Mechanism Relationships in Biological Contexts

Understanding Ligand-Induced Conformational Changes in Biological TargetsThere are no published structural biology studies, such as X-ray crystallography or NMR spectroscopy, that detail the binding of this compound to eIF4E, PI3K/110β, or glucose transporters. Consequently, there is no information on any ligand-induced conformational changes in these potential biological targets.

Due to the absence of specific research data for "this compound" in these areas, it is not possible to provide the requested detailed research findings or data tables.

Applications in Chemical Biology Research and As Advanced Synthetic Intermediates

Role as a Benzyl (B1604629) Carbamate (B1207046) Protective Group in Multi-Step Organic Synthesis

The benzyl carbamate (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, particularly in peptide synthesis. total-synthesis.compeptide.com Its stability under a variety of reaction conditions, coupled with the availability of reliable deprotection methods, makes it an invaluable tool for chemists.

A key advantage of the Cbz group is its orthogonality with other commonly used amine protecting groups. total-synthesis.com Orthogonality in this context means that one protecting group can be removed selectively in the presence of another. youtube.com For instance, the Cbz group is stable under the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups. total-synthesis.comyoutube.comnih.gov This orthogonality is crucial in the synthesis of complex molecules with multiple amine functionalities, such as peptides and other biologically active compounds, as it allows for the stepwise and controlled manipulation of different parts of the molecule. peptide.comyoutube.comnih.gov

The following table summarizes the orthogonality of the Cbz group with other common amine protecting groups:

| Protecting Group | Cbz (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |

| Deprotection Conditions | Hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HBr/AcOH), or other reductive methods | Strong acids (e.g., trifluoroacetic acid) | Secondary amines (e.g., piperidine) |

| Stability to Boc Deprotection | Stable | Labile | Stable |

| Stability to Fmoc Deprotection | Stable | Stable | Labile |

| Stability to Cbz Deprotection | Labile | Stable | Stable |

This differential stability allows for a strategic approach to multi-step synthesis, where each protecting group can be removed at a specific stage without affecting the others.

While hydrogenolysis is the most common method for Cbz deprotection, research continues to explore alternative and milder conditions to enhance the compatibility of this protecting group with sensitive functional groups. total-synthesis.comresearchgate.netresearchgate.net These efforts aim to expand the utility of Cbz-protected intermediates in the synthesis of increasingly complex molecules.

Recent advancements in deprotection methodologies include:

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or cyclohexene, in the presence of a palladium catalyst. It offers a safer alternative to using hydrogen gas.

Lewis Acid-Mediated Deprotection: Certain Lewis acids can facilitate the cleavage of the Cbz group, sometimes offering selectivity in the presence of other sensitive functionalities.

Electrochemical Cleavage: Electrochemical methods provide a reagent-free approach to Cbz deprotection, offering a green chemistry alternative. mdpi.com

Photocatalytic Deprotection: Visible-light photocatalysis has emerged as a mild and selective method for cleaving benzyl-derived protecting groups, including Cbz. researchgate.net

Bioorthogonal Cleavage Reactions: For applications in biological systems, bioorthogonal cleavage reactions have been developed where the Cbz group is modified to be cleaved by specific, non-toxic reagents. acs.orgnih.gov

These evolving deprotection strategies enhance the versatility of the Cbz group, making it applicable to a broader range of synthetic challenges.

Precursor for the Synthesis of Complex Biological Probes and Functional Molecules

The structure of Benzyl (7-anilino-7-oxoheptyl)carbamate, featuring a protected amine and a modifiable anilide, makes it an attractive starting material for the synthesis of biological probes. The heptanoic acid backbone provides a flexible spacer, which is often a desirable feature in probes designed to interact with biological macromolecules.

The synthesis of fluorescent probes, for example, often involves the conjugation of a fluorophore to a targeting moiety or a reactive group. The deprotection of the benzyl carbamate in this compound would yield a primary amine, which can be readily coupled to a variety of fluorophores or other reporter molecules. nih.govresearchgate.net The anilide portion of the molecule could also be further functionalized or serve as part of the pharmacophore that interacts with a biological target. The use of amino acid derivatives in the synthesis of fluorescent probes is a well-established strategy, and the aminoheptanoic acid scaffold of the title compound fits within this paradigm. researchgate.netgoogle.com

Integration into DNA-Encoded Libraries (DELs) for High-Throughput Target Identification

DNA-Encoded Libraries (DELs) have revolutionized early-stage drug discovery by enabling the synthesis and screening of vast numbers of compounds. nih.govbohrium.com The construction of these libraries relies on the use of bifunctional or polyfunctional building blocks that can be sequentially coupled to a DNA tag. nih.govenamine.netdecltechnology.com

This compound possesses the key features of a bifunctional building block suitable for DEL synthesis. nih.gov The protected amine, after deprotection, can serve as a point for diversification, allowing for the attachment of a wide array of chemical moieties. The anilide functionality could either be pre-formed or synthesized on the DNA-tagged substrate. The ability to perform reactions like acylation, sulfonation, and alkylation on the deprotected amine under DNA-compatible conditions is crucial for the successful construction of a diverse DEL. google.com The linear aliphatic chain also provides a common linker element found in many DELs.

Contribution to Proximity-Induced Pharmacology: PROTACs and Molecular Glues

Proximity-induced pharmacology, particularly the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, represents a paradigm shift in therapeutic intervention. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govresearchgate.net

A critical component of a PROTAC is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-binding ligand. The length, composition, and flexibility of the linker are crucial for the formation of a stable and productive ternary complex (target-PROTAC-E3 ligase). nih.govnih.gov

Characterization of Ternary Complex Formation

The structure of this compound makes it an exemplary candidate for use in studies aimed at understanding and characterizing the formation of ternary complexes. Ternary complexes, which involve the non-covalent association of three distinct molecular entities, are fundamental to many biological processes and are a cornerstone of targeted protein degradation strategies, such as those employing Proteolysis-Targeting Chimeras (PROTACs).

The 7-anilino-7-oxoheptyl chain of the molecule provides a flexible linker, a critical component in the design of bifunctional molecules that can bridge two proteins. The terminal aniline (B41778) group can be readily modified to incorporate a ligand for a protein of interest (POI), while the benzyl carbamate-protected amine at the other end can be deprotected and subsequently linked to a ligand for an E3 ubiquitin ligase. This modularity allows for the systematic variation of linker length and composition, which are known to be critical parameters influencing the stability and cooperativity of ternary complex formation.

Table 1: Physicochemical Properties of Bifunctional Linkers Derived from this compound

| Linker ID | Modification on Aniline | Linker Length (Å) | Calculated LogP | Predicted Solubility (mg/L) |

| BZ-AO-01 | Unmodified | 10.2 | 3.5 | 50 |

| BZ-AO-02 | 4-fluoro | 10.2 | 3.7 | 45 |

| BZ-AO-03 | 3-chloro | 10.3 | 4.1 | 30 |

| BZ-AO-04 | 4-methoxy | 10.4 | 3.3 | 60 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how variations of the core structure could be characterized.

By systematically evaluating how these structural modifications impact ternary complex formation, researchers can gain valuable insights into the structure-activity relationships that govern the efficacy of molecular glues and degraders.

Development of Molecular Tools for Modulating Specific Biological Pathways

The utility of this compound extends beyond the study of ternary complexes to the broader development of molecular tools for probing and modulating specific biological pathways. Its role as an advanced synthetic intermediate is pivotal in this context.

The benzyl carbamate group is a well-established protecting group for amines in organic synthesis. It is stable under a wide range of reaction conditions but can be readily removed under mild conditions, such as hydrogenolysis, which preserves the integrity of other functional groups within a complex molecule. This feature allows for the selective unmasking of the primary amine at a late stage in a synthetic sequence, enabling its conjugation to various molecular payloads.

The 7-anilino-7-oxoheptyl portion of the molecule serves as a versatile linker. The terminal aniline is a nucleophile that can participate in a variety of coupling reactions, such as amide bond formation or the synthesis of sulfonamides. This allows for the attachment of a wide array of functionalities, including fluorophores, biotin (B1667282) tags for affinity purification, or pharmacophores that target a specific protein or enzyme.

Table 2: Synthetic Intermediates Derived from this compound

| Intermediate | Functional Group at Aniline | Protected Amine | Key Synthetic Transformation | Potential Application |

| BZ-AO-NH2 | Primary Amine | Benzyl Carbamate | Amide Coupling | Attachment of fluorescent dyes |

| BZ-AO-NCS | Isothiocyanate | Benzyl Carbamate | Thiourea Formation | Bioconjugation to proteins |

| BZ-AO-COOH | Carboxylic Acid | Benzyl Carbamate | Esterification | Linkage to hydroxyl-containing molecules |

| H2N-AO-Aniline | Unprotected Amine | Aniline | Deprotection of Cbz | Conjugation to E3 ligase ligands |

Note: This table provides examples of potential synthetic modifications and is for illustrative purposes.

For instance, the aniline moiety can be acylated with a molecule known to bind to a specific kinase. Following deprotection of the benzyl carbamate, the resulting primary amine can be coupled to a fluorescent probe. The final conjugate can then be used in cellular imaging studies to visualize the subcellular localization of the kinase of interest.

Furthermore, the aniline group itself can be a key pharmacophoric element. Aniline and its derivatives are present in a wide range of biologically active molecules. Therefore, this compound can serve as a starting point for the synthesis of novel small molecule libraries aimed at identifying modulators of specific enzymes or receptors. The long alkyl chain provides a vector to extend into solvent-exposed regions of a protein's binding pocket, potentially enabling interactions that can enhance binding affinity or selectivity.

Future Perspectives and Emerging Research Avenues for Benzyl 7 Anilino 7 Oxoheptyl Carbamate Chemistry

Innovations in Stereo- and Regioselective Synthesis of Complex Carbamate (B1207046) Architectures

The precise control of molecular architecture is fundamental to designing effective therapeutic agents. For complex molecules like derivatives of Benzyl (B1604629) (7-anilino-7-oxoheptyl)carbamate, achieving specific stereochemistry and regiochemistry is paramount. Recent advancements in synthetic organic chemistry are providing powerful tools to meet this challenge.

Innovations in catalysis have led to highly regioselective methods for carbamate synthesis. For instance, copper(I)-catalyzed Ullmann-type C–N arylation reactions have been developed for the highly regioselective synthesis of N-aryl carbamate derivatives. rsc.org Such methods allow for the specific placement of the carbamate group on complex aromatic scaffolds, a technique that could be adapted to create novel analogs of Benzyl (7-anilino-7-oxoheptyl)carbamate with diverse substitution patterns. Similarly, tin-catalyzed transcarbamoylation offers a mild and efficient route to generate carbamates from alcohols, showing broad functional-group tolerance. organic-chemistry.org

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is also advancing rapidly. N-carbamate groups have been shown to assist in the stereoselective synthesis of chiral vicinal amino sulfides, where the carbamate moiety participates in the reaction to ensure a specific stereochemical outcome. nih.gov Furthermore, new strategies are emerging for the synthesis of cyclic carbamates from amino alcohols and carbon dioxide with high regio-, chemo-, and stereoselectivity, driven by mechanisms elucidated through Density Functional Theory (DFT) calculations. rsc.org These methodologies could be harnessed to introduce chiral centers into the heptyl chain or the benzyl group of this compound, leading to the development of enantiomerically pure compounds with potentially distinct biological activities.

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Copper(I)-Catalyzed Ullmann-Type Coupling | High regioselectivity for C-N arylation. rsc.org | Synthesis of analogs with complex aryl groups attached to the carbamate nitrogen. |

| Tin-Catalyzed Transcarbamoylation | Mild conditions, broad functional group tolerance. organic-chemistry.org | Efficient synthesis of diverse carbamate derivatives from precursor alcohols. |

| N-Carbamate-Assisted Stereoselective Reactions | Neighboring group participation to control stereochemistry. nih.gov | Creation of chiral analogs with defined stereocenters for improved target specificity. |

| CO2-Based Cyclic Carbamate Synthesis | High regio-, chemo-, and stereoselectivity. rsc.org | Development of conformationally constrained cyclic derivatives to explore structure-activity relationships. |

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the de novo design and optimization of novel molecules with desired properties. nih.govresearchgate.net For a scaffold like this compound, these approaches can significantly accelerate the discovery of new derivatives with enhanced efficacy and better pharmacokinetic profiles.

De novo drug design algorithms can explore the vast chemical space to generate novel molecular structures tailored to bind to a specific biological target. universiteitleiden.nl These methods can be broadly classified into structure-based and ligand-based approaches. researchgate.net Structure-based methods utilize the 3D structure of a target protein to design complementary ligands, while ligand-based methods rely on the information from known active molecules. researchgate.net

Computational tools like Density Functional Theory (DFT) are used to investigate the conformational landscape of carbamates. acs.org Understanding the preferred conformations, such as the syn and anti rotamers of the carbamate group, is crucial as it influences how the molecule interacts with its biological target. nih.govacs.org For this compound, DFT simulations could predict its most stable conformations and how modifications to its structure would affect its shape and electronic properties. Molecular dynamics (MD) simulations can further probe the stability of ligand-protein complexes, providing insights into binding mechanisms. mdpi.com

These computational strategies allow for the pre-screening of virtual compounds, prioritizing the most promising candidates for synthesis and thereby reducing the time and cost associated with experimental work. nih.govuniversiteitleiden.nl

Development of High-Throughput Screening and Automation for Carbamate Synthesis and Evaluation

High-throughput screening (HTS) and laboratory automation are transforming chemical research by enabling the rapid synthesis and evaluation of large numbers of compounds. sigmaaldrich.com Applying these technologies to the this compound scaffold could dramatically accelerate the pace of discovery.

Once synthesized, these compound libraries can be subjected to HTS to evaluate their biological activity against various targets. mdpi.com For example, HTS has been used to identify microorganisms capable of degrading ethyl carbamate, a known carcinogen, demonstrating the power of this technique in screening for specific functions. nih.govmdpi.com A similar approach could be used to screen a library of this compound derivatives for inhibitory activity against a panel of enzymes or receptors. The integration of automated synthesis with HTS creates a powerful closed-loop system for rapidly identifying structure-activity relationships (SAR) and optimizing lead compounds.

Exploration of Undiscovered Biological Targets and Off-Targets for Carbamate Scaffolds

While carbamates are well-known inhibitors of enzymes like acetylcholinesterase (AChE), their full biological potential remains largely untapped. scielo.brdntb.gov.uaepa.gov A key future direction for research on this compound is the systematic exploration of novel biological targets to uncover new therapeutic applications.

The carbamate functional group can participate in hydrogen bonding and imposes a degree of conformational restriction, making it an effective pharmacophore for interacting with a variety of enzymes and receptors. nih.govacs.org Beyond their traditional role as AChE inhibitors in pesticides and some pharmaceuticals, carbamate-containing molecules have been designed as inhibitors for other enzymes, such as monoacylglycerol lipase (B570770) (MAGL), which is involved in neurological processes. acs.orgnih.gov

A comprehensive screening of this compound and its derivatives against a broad range of biological targets, such as kinases, proteases, and G-protein coupled receptors, could reveal unexpected activities. Concurrently, it is crucial to investigate potential "off-targets" to understand any secondary effects or potential toxicities. scielo.br For example, some carbamates are known to interact with serine hydrolases and acetylcholine (B1216132) receptors, leading to non-cholinergic effects. scielo.br Identifying these off-targets early in the drug discovery process is essential for developing safer and more selective medicines. This dual approach of seeking new targets while characterizing off-target interactions will provide a complete pharmacological profile for this class of compounds.

Application of Artificial Intelligence and Machine Learning in Carbamate-Based Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions. researchgate.netunit8.com These technologies are particularly well-suited to accelerate research on carbamate-based compounds like this compound.

Generative AI models can be combined with structure-based drug design to discover novel inhibitors for specific targets. nih.gov For instance, a generative AI engine named REINVENT was successfully used to discover a potent series of carbamate inhibitors for the Cbl-b protein, an important target in oncology. nih.gov Such models could be trained on existing chemical data to generate novel carbamate structures based on the this compound scaffold with optimized properties.

| AI/ML Application | Description | Relevance to Carbamate Research |

| Generative Models | AI algorithms that create new data, such as novel molecular structures. researchgate.netnih.gov | Designing new this compound derivatives with desired binding properties. |

| Reaction Prediction | ML models that predict the most efficient synthetic routes and conditions. chemicalmarket.net | Optimizing the synthesis of complex carbamate analogs, saving time and resources. |

| SAR/QSPR Modeling | Quantitative Structure-Activity/Property Relationship models that correlate chemical structure with biological activity or physical properties. nih.gov | Predicting the efficacy and safety of virtual compounds before synthesis. |

| HTS Data Analysis | AI-driven platforms that analyze large datasets from high-throughput screening to identify hits and patterns. chemicalmarket.net | Accelerating the identification of lead compounds from large libraries of carbamate derivatives. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (7-anilino-7-oxoheptyl)carbamate, and how can purity be optimized?

- Methodology :

- AI-Driven Retrosynthesis : Use AI tools (e.g., Template_relevance models) to predict feasible routes by analyzing databases like PISTACHIO and REAXYS. These tools prioritize one-step reactions and minimize racemization risks .

- Transcarbamation : React primary alcohols with benzyl carbamate under mild conditions to form the target compound, as demonstrated in transcarbamation studies .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the molecular structure of this compound be characterized?

- Methodology :

- Spectroscopic Analysis :

- NMR : Use H and C NMR to confirm the carbamate linkage (δ ~155 ppm for carbonyl) and anilino group (δ ~7.3 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 432.6) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane .

Q. What protocols ensure safe handling and storage of this compound?

- Methodology :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis .

- Safety : Use fume hoods for synthesis; wear nitrile gloves and goggles. Refer to GHS hazard codes (e.g., H315-H319 for skin/eye irritation) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its enzyme inhibition potential (e.g., AChE/BChE)?

- Methodology :

- In Vitro Assays :

- Ellman’s Method : Measure AChE inhibition using acetylthiocholine iodide as substrate. Calculate IC via dose-response curves (0.1–100 µM test concentrations) .

- Selectivity Screening : Compare inhibition of AChE vs. BChE using human recombinant enzymes. Compounds with >100-fold selectivity (e.g., IC AChE = 0.5 µM vs. BChE = 50 µM) are prioritized .

- Computational Docking : Use AutoDock Vina to model ligand-enzyme interactions. Focus on hydrogen bonding with catalytic triad residues (e.g., Ser203 in AChE) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

- Methodology :

- Analog Synthesis : Prepare derivatives with systematic modifications (e.g., substituents on the anilino group). Test in parallel assays to isolate key pharmacophores .

- QSAR Modeling : Apply comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with activity. Validate models using leave-one-out cross-validation .

- Meta-Analysis : Cross-reference datasets from independent studies to identify assay-dependent variables (e.g., buffer pH affecting IC) .

Q. How can synthetic yields be improved while minimizing side reactions?

- Methodology :

- Protecting Group Optimization : Use tert-butyl carbamates for amine protection during synthesis, which are removed under mild acidic conditions (TFA/DCM) .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 80°C, improving yield by 20% while suppressing dimerization .

- Byproduct Analysis : Track intermediates via LC-MS; quench side reactions with scavenger resins (e.g., benzyl isocyanate traps) .

Q. What interdisciplinary applications are emerging for this compound?

- Methodology :

- Anticancer Studies : Assess apoptosis induction in HeLa cells via flow cytometry (Annexin V/PI staining). Compare with cisplatin controls .

- Antiviral Screening : Test HIV protease inhibition using FRET-based assays (substrate: Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH) .

- Neuroinflammation Models : Evaluate microglial TNF-α suppression in LPS-stimulated BV2 cells (ELISA quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.